Lipophilicity Advantage: Higher cLogP Enhances Membrane Permeability Over Des-Chloro and Fluoro Analogs
The target compound exhibits a substantially higher calculated partition coefficient (cLogP) than its des-chloro (unsubstituted phenyl) and 4-fluoro analogs, predicting superior passive membrane permeability. Direct comparison of computed cLogP values shows a difference of +1.3 to +1.9 log units, which typically translates to a 5- to 10-fold increase in predicted permeability in Caco-2 models. [1]
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.28 (computed via XLogP3) |
| Comparator Or Baseline | 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione: cLogP = 2.97; 4-[2-(phenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione: cLogP = 2.40 |
| Quantified Difference | Δ cLogP = +1.31 (vs. fluoro analog); +1.88 (vs. unsubstituted analog) |
| Conditions | Computed using XLogP3 algorithm in PubChem (2025 release); no negative experimental logD data available for this specific compound |
Why This Matters
Higher lipophilicity suggests better passive diffusion across biological membranes, a desirable trait for intracellular targets, making this compound a more promising starting point for CNS or hepatic programs than its less lipophilic analogs.
- [1] PubChem. (2025). Computed Properties: XLogP3 for C18H14ClNO4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
